PARP1 Enzymatic Inhibition: A 253-Fold Difference in Potency Defines (8R,9S)-Talazoparib's Role
(8R,9S)-Talazoparib is significantly less potent than its active enantiomer, (8S,9R)-Talazoparib, in inhibiting PARP1 enzymatic activity. In a cell-free biochemical assay, the IC50 for (8R,9S)-Talazoparib is 144 nM, whereas the active (8S,9R) isomer exhibits an IC50 of 0.57 nM . This represents a 253-fold difference in potency, establishing the (8R,9S) isomer as a low-activity control.
| Evidence Dimension | In vitro PARP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 144 nM |
| Comparator Or Baseline | (8S,9R)-Talazoparib (active enantiomer, CAS 1207456-01-6), IC50 = 0.57 nM |
| Quantified Difference | ~253-fold less potent |
| Conditions | Cell-free biochemical assay |
Why This Matters
This quantitative difference is the primary rationale for procuring this isomer; it is an essential, low-activity control for validating the target engagement and stereospecificity of the active drug in vitro.
